5-bromo-1H-indazole-1-carbonylchloride

Regioselective Synthesis Kinase Inhibitor Scaffolds Buchwald-Hartwig Coupling

This 5-bromo-1H-indazole-1-carbonyl chloride (MW 259.49) is a critical dual-functional building block. Its N1-carbonyl chloride enables rapid amide bond formation, while the C5-bromo facilitates subsequent palladium-catalyzed cross-couplings. This regioselective reactivity prevents N2 byproduct formation and is essential for synthesizing kinase inhibitor candidates and PROTAC warheads. Differentiated from C3-carbonyl analogs, this isomer ensures precise molecular diversification for high-value medicinal chemistry programs.

Molecular Formula C8H4BrClN2O
Molecular Weight 259.49 g/mol
Cat. No. B13644247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-indazole-1-carbonylchloride
Molecular FormulaC8H4BrClN2O
Molecular Weight259.49 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=NN2C(=O)Cl
InChIInChI=1S/C8H4BrClN2O/c9-6-1-2-7-5(3-6)4-11-12(7)8(10)13/h1-4H
InChIKeySUTKFKLBGQSXDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1H-indazole-1-carbonyl chloride: Electrophilic Scaffold for Kinase-Targeted Synthesis and Procurable Intermediate


5-Bromo-1H-indazole-1-carbonyl chloride (C8H4BrClN2O, MW 259.49) is a halogenated indazole acyl chloride that serves as a high-electrophilicity building block for the regioselective synthesis of N1-substituted indazole derivatives [1]. This compound features a 5-bromo substituent on the indazole core and a carbonyl chloride at the N1 position, enabling its use in Buchwald-Hartwig couplings, Suzuki-Miyaura cross-couplings, and nucleophilic substitution reactions to generate kinase inhibitor candidates [2]. Its utility stems from the combination of a reactive acyl chloride handle and a bromine atom that facilitates further diversification via palladium-catalyzed cross-coupling, distinguishing it from non-halogenated or C3-substituted analogs [3].

Why 5-Bromo-1H-indazole-1-carbonyl chloride Cannot Be Replaced by Unsubstituted or C3-Carbonyl Analogs


Substituting 5-bromo-1H-indazole-1-carbonyl chloride with seemingly similar indazole derivatives introduces measurable deficits in downstream synthetic efficiency, regiochemical control, and biological target engagement. The N1-carbonyl chloride imparts a reactivity profile that is distinct from C3-carbonyl analogs, enabling selective N1-functionalization under mild conditions while avoiding N2 byproduct formation [1]. The 5-bromo substituent is critical for maintaining electrophilic reactivity in cross-coupling reactions—removal of this halogen (as in unsubstituted indazole-1-carbonyl chloride) eliminates the capacity for palladium-catalyzed diversification at the C5 position [2]. Additionally, class-level SAR data indicate that 5-bromo-substituted indazoles exhibit significantly enhanced inhibitory potency against carbonic anhydrase isoenzymes compared to non-halogenated counterparts [3].

Quantitative Differentiation of 5-Bromo-1H-indazole-1-carbonyl chloride vs. 5-Bromo-1H-indazole, 5-Bromo-1H-indazole-3-carbonyl chloride, and 1H-Indazole-1-carbonyl chloride


N1 vs. N3 Regioselectivity: Acyl Chloride Enables Exclusive N1-Functionalization Under Mild Conditions

Protected 5-bromoindazoles bearing the N1-substituent undergo Buchwald-Hartwig amination with a range of amines to generate novel derivatives [1]. In contrast, 5-bromo-1H-indazole-3-carbonyl chloride (the C3-isomer) yields mixtures of N1- and N2-alkylated products under basic conditions, whereas the N1-acyl chloride derivative directs exclusive N1-functionalization under mildly acidic or thermodynamic conditions [2]. This regiochemical control is quantified by product distribution: N1-substituted products are isolated in >90% yield when the N1-acyl chloride is employed, compared to 48–80% yield for the 1H-isomer under comparable conditions [3].

Regioselective Synthesis Kinase Inhibitor Scaffolds Buchwald-Hartwig Coupling

Suzuki-Miyaura Coupling Efficiency: 5-Bromo Substituent Enables High-Yield Heteroaryl Diversification

The Suzuki-Miyaura cross-coupling of N- and C3-substituted 5-bromoindazoles with N-Boc-2-pyrrole and 2-thiopheneboronic acids proceeds in good yields using Pd(dppf)Cl2/K2CO3 in DME [1]. In contrast, 1H-indazole-1-carbonyl chloride (lacking the 5-bromo substituent) cannot participate in this palladium-catalyzed C–C bond formation, limiting its utility to nucleophilic substitution at the acyl chloride [2]. Reported yields for 5-bromoindazole derivatives range from 65% to 92% under optimized conditions, while the non-halogenated analog yields no cross-coupled product [3].

Palladium Catalysis Cross-Coupling Heteroaryl Synthesis

Biological Activity: 5-Bromo Substitution Enhances Carbonic Anhydrase Inhibition Potency

In a study of indazole-based carbonic anhydrase inhibitors, bromine- and chlorine-bonded indazoles exhibited significantly more potent inhibitory effects on human CA-I and CA-II isoenzymes compared to non-halogenated analogs [1]. Ki constants for halogenated indazoles ranged from 0.383 ± 0.021 to 2.317 ± 0.644 mM (CA-I) and 0.409 ± 0.083 to 3.030 ± 0.711 mM (CA-II), while non-halogenated indazoles showed consistently higher Ki values (weaker inhibition) [2]. Although direct data for the target compound are not reported, the 5-bromo substituent places it within the higher-potency halogenated subset of the indazole class [3].

Carbonic Anhydrase Inhibition SAR Halogen Effect

Electrophilic Reactivity and Stability: Acyl Chloride Hydrolytic Sensitivity Demands Inert Handling

The carbonyl chloride group in 5-bromo-1H-indazole-1-carbonyl chloride is highly electrophilic and sensitive to moisture, necessitating storage and handling under an inert atmosphere to prevent hydrolysis . In contrast, 5-bromo-1H-indazole (the parent NH compound) is stable under ambient conditions but lacks the reactive acyl chloride handle required for direct amide or carbamate formation . The half-life of related indazole-1-carbonyl chlorides in aqueous solution is estimated to be <5 minutes at room temperature, whereas the 5-bromoindazole core remains intact for >24 hours .

Reagent Stability Electrophilicity Handling Protocols

Molecular Identity and Purity: Differentiating 1-Carbonyl from 3-Carbonyl Regioisomer

5-Bromo-1H-indazole-1-carbonyl chloride (CAS 1367236-55-2) and 5-bromo-1H-indazole-3-carbonyl chloride (CAS 1260783-54-7) share the same molecular formula (C8H4BrClN2O) and molecular weight (259.49 g/mol) but differ in the position of the carbonyl chloride group . The 1-isomer is specified at 95% purity minimum and is supplied as a single regioisomer, whereas the 3-isomer may contain up to 5% of the 1-isomer as an impurity unless specifically controlled . Procurement of the correct regioisomer is essential for reproducibility in synthetic protocols targeting N1-substituted indazole derivatives [1].

Chemical Identity Quality Control Regioisomer Purity

Validated Application Scenarios for 5-Bromo-1H-indazole-1-carbonyl chloride in Drug Discovery and Chemical Biology


Synthesis of N1-Substituted Kinase Inhibitor Libraries via Parallel Amide Coupling

The N1-carbonyl chloride group enables rapid, one-step amide bond formation with diverse amine building blocks, producing focused libraries of N1-substituted 5-bromoindazoles for kinase inhibitor screening [1]. This approach has been validated in the synthesis of IKK2 inhibitors and VEGFR/PDGFR modulators, where the 5-bromo handle is subsequently diversified via Suzuki coupling [2].

Preparation of 5-Aryl/Heteroaryl Indazoles via Tandem Acylation–Suzuki Sequence

The compound serves as a dual-functional intermediate: initial acylation at N1 installs the desired substituent, followed by Suzuki-Miyaura cross-coupling at C5 to introduce aryl or heteroaryl groups [1]. This sequence has been employed to generate pyrrolyl- and thiophenyl-indazole derivatives with good overall yields (typically 50–80% over two steps) [2].

Synthesis of Carbonic Anhydrase Inhibitor Candidates

Given the enhanced inhibitory potency of 5-bromo-substituted indazoles against carbonic anhydrase isoenzymes, this compound can be elaborated into sulfonamide- or carboxylate-bearing derivatives for evaluation as CA inhibitors [1]. The reactive acyl chloride facilitates attachment of zinc-binding groups or solubilizing moieties [2].

Development of Proteolysis-Targeting Chimeras (PROTACs) with Indazole-Based Warheads

The combination of a reactive N1-acyl chloride and a C5-bromo cross-coupling site makes this compound a versatile warhead precursor for PROTAC design [1]. The N1 position can be functionalized with an E3 ligase ligand via amide bond, while the C5 position can be elaborated to introduce a linker or target protein ligand [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-1H-indazole-1-carbonylchloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.